molecular formula C12H14N4O B4797198 2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4797198
M. Wt: 230.27 g/mol
InChI Key: GWBJYPVEPCKKJD-UHFFFAOYSA-N
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Description

2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-propyl-4H-quinazolin-4-one with hydrazine derivatives, followed by cyclization to form the triazolo ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline scaffold .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one exhibit antiviral properties. Specifically, they have been evaluated for their efficacy against Hepatitis B Virus (HBV). A patent describes the use of such compounds as HBV inhibitors, suggesting their potential in treating or preventing HBV infections by inhibiting viral DNA synthesis and reducing HBV DNA levels .

Anticancer Potential

Studies have highlighted the anticancer properties of triazoloquinazolinone derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For instance, specific derivatives have demonstrated cytotoxic effects against breast cancer cells by activating caspase pathways .

Neuroprotective Effects

There is emerging evidence that compounds within this class may possess neuroprotective effects. Research suggests that they can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. This application is still under investigation but shows promise for future therapeutic strategies .

Case Studies

StudyApplicationFindings
Study on HBV Inhibition AntiviralDemonstrated significant reduction in HBV DNA levels with specific derivatives of triazoloquinazolinones .
Cytotoxicity Assay AnticancerShowed that 2-propyl derivatives induced apoptosis in breast cancer cells through caspase activation .
Neuroprotection NeuroprotectiveIndicated potential for reducing oxidative stress in neuronal cells, suggesting benefits for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its triazoloquinazoline scaffold provides a versatile platform for the development of new compounds with tailored biological activities .

Biological Activity

2-Propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound belonging to the class of triazoloquinazoline derivatives. These compounds have garnered attention for their diverse biological activities, particularly in the realms of oncology and infectious disease treatment. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C9H10N4OC_9H_{10}N_4O. The compound features a triazole ring fused with a quinazoline structure, which is critical for its biological interactions.

Anticancer Activity

Research indicates that derivatives of triazoloquinazoline exhibit significant anticancer properties. A study focusing on related compounds demonstrated that they can inhibit cell proliferation in various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
17lA5490.98 ± 0.08
17lMCF-71.05 ± 0.17
17lHeLa1.28 ± 0.25

The compound 17l showed promising results in inhibiting c-Met and VEGFR-2 kinase activities, which are crucial for tumor growth and metastasis . The mechanism involves induction of apoptosis in cancer cells and modulation of cell cycle progression.

Antiviral Activity

The potential antiviral effects of triazoloquinazolines have also been explored. Certain derivatives have been shown to inhibit viral replication mechanisms effectively. Specifically, compounds similar to this compound are being investigated for their efficacy against Hepatitis B virus (HBV) infections .

The biological activity of this compound can be attributed to several key mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in tumor progression.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through various signaling cascades.
  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells.

Case Studies

Recent studies have provided insights into the efficacy of this compound:

  • In Vitro Studies : In laboratory settings, this compound has demonstrated potent cytotoxicity against several cancer cell lines while exhibiting low hemolytic toxicity .
  • In Vivo Studies : Further research is needed to evaluate its effectiveness in animal models to establish therapeutic dosages and safety profiles.

Properties

IUPAC Name

2-propyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-4-11-14-12-13-9-5-3-6-10(17)8(9)7-16(12)15-11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBJYPVEPCKKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C=C3C(=NC2=N1)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 3
Reactant of Route 3
2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 4
2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 5
2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 6
2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.